molecular formula C13H16ClN3O B6986848 N-(2-chlorophenyl)-1,4-diazabicyclo[3.2.1]octane-4-carboxamide

N-(2-chlorophenyl)-1,4-diazabicyclo[3.2.1]octane-4-carboxamide

Cat. No.: B6986848
M. Wt: 265.74 g/mol
InChI Key: QIBQVBSGQCFIGE-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-1,4-diazabicyclo[321]octane-4-carboxamide is a nitrogen-containing heterocyclic compound This compound features a bicyclic structure, which includes a six-membered nitrogen heterocycle fused to a cyclopentane ring

Properties

IUPAC Name

N-(2-chlorophenyl)-1,4-diazabicyclo[3.2.1]octane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3O/c14-11-3-1-2-4-12(11)15-13(18)17-8-7-16-6-5-10(17)9-16/h1-4,10H,5-9H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIBQVBSGQCFIGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCN(C1C2)C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-1,4-diazabicyclo[3.2.1]octane-4-carboxamide typically involves the construction of the bicyclic core followed by the introduction of the 2-chlorophenyl group and the carboxamide functionality. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, the reaction of (E)-N-benzyl-2-oxo-4-phenylbut-3-enamide with methyl cyclopentanonecarboxylate in the presence of a catalyst can yield the desired bicyclic compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and other advanced techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-1,4-diazabicyclo[3.2.1]octane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The 2-chlorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in the replacement of the 2-chlorophenyl group with other functional groups.

Scientific Research Applications

N-(2-chlorophenyl)-1,4-diazabicyclo[3.2.1]octane-4-carboxamide has significant potential in various scientific research fields:

    Chemistry: It serves as a key synthetic intermediate in the total synthesis of complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Medicine: Due to its bioactive properties, it is explored for potential therapeutic applications.

    Industry: The compound’s stability and reactivity make it suitable for various industrial applications, including the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-1,4-diazabicyclo[3.2.1]octane-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other 2-azabicyclo[3.2.1]octane derivatives, such as:

Uniqueness

N-(2-chlorophenyl)-1,4-diazabicyclo[32

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